4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. The specific structure of this compound includes a methyl group at the 4-position of the benzothiazole ring and a morpholine moiety linked through an ethyl chain, which may enhance its pharmacological profile.
The compound can be synthesized from 4-methylbenzothiazole-2-amine and 2-chloroethylmorpholine, utilizing various synthetic methodologies that involve heating and coupling reactions.
This compound is classified as:
The synthesis of 4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine typically involves the following steps:
Technical details regarding specific temperatures, reaction times, and purification techniques can vary based on the specific protocols followed in different studies .
The compound can undergo various chemical reactions typical of amines and thiazoles:
Technical details on reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and selectivity .
The mechanism of action for compounds like 4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine typically involves:
Relevant analyses such as infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
The primary applications of 4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine include:
The benzothiazole nucleus serves as a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and capacity for structural diversification. This bicyclic system, comprising fused benzene and thiazole rings, exhibits intrinsic electronic properties that facilitate π-stacking interactions with biological targets, particularly kinases and DNA repair enzymes. The 4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine derivative exemplifies strategic functionalization at three key positions: the 4-methyl group enhances lipophilicity and electron density, the 2-amine linker enables hydrogen bonding, and the morpholine tail contributes to solubility and target engagement [3] [7].
Structure-activity relationship (SAR) studies reveal that substitutions at the 4,5,6-positions of the benzothiazole ring significantly modulate biological activity. For instance, 4,5-dimethyl analogs demonstrate improved kinase inhibition profiles compared to unsubstituted variants, while 4-chloro derivatives exhibit distinct target selectivity (Table 1) [4] . The molecular rigidity of the benzothiazole core allows optimal spatial orientation of pharmacophoric elements, enabling selective interactions with adenosine receptors and DNA damage response (DDR) pathway components [6].
Table 1: Biological Significance of Benzothiazole Ring Substitutions
Substituent Position | Example Compound | Biological Impact |
---|---|---|
4-methyl | Target compound | Enhanced kinase inhibition & cellular permeability |
4,5-dimethyl | CID 45496425 [4] | Improved ATR kinase selectivity |
4-chloro | CID 1177311-69-1 | Shifted target specificity towards DNA repair enzymes |
Unsubstituted | CID 16769286 [3] | Baseline activity requiring optimization for therapeutic applications |
Recent drug design paradigms exploit benzothiazole’s bioisosteric properties, replacing traditional chromophores to enhance metabolic stability. The FDA-approved benzothiazole-based drugs (e.g., riluzole, flutemetamol) validate this scaffold’s translational potential in oncology and neurological disorders [7].
The morpholin-4-ylethylamine side chain represents a critical pharmacophoric element for kinase modulation. Morpholine’s saturated oxygen-nitrogen heterocycle provides balanced hydrophilicity (LogP reduction ≈0.4-0.7 units) and hydrogen-bond accepting capacity, while the ethyl spacer enables optimal projection into enzyme allosteric pockets. This combination addresses a key challenge in kinase inhibitor design: achieving sufficient aqueous solubility without compromising membrane permeability [6] [8].
Molecular docking analyses demonstrate that the morpholine oxygen forms pivotal hydrogen bonds (2.7-3.1 Å) with hinge region residues of ATR kinase (e.g., Val210, Ser211). The protonatable nitrogen maintains favorable cation-π interactions with conserved lysine residues in the ATP-binding cleft, enhancing binding affinity by ≈2.5 kcal/mol compared to piperidine analogs [6] [9]. The ethylene linker’s length is optimized at two carbons – shorter chains diminish morpholine positioning, while longer chains induce entropic penalties without affinity gains (Table 2) [3].
Table 2: Hydrogen-Bond Interactions of Morpholine-Containing Benzothiazoles with Kinases
Target Kinase | Morpholine Interaction Site | Bond Length (Å) | Binding Energy Contribution (ΔG, kcal/mol) |
---|---|---|---|
ATR Kinase | Ser211 backbone carbonyl | 2.9 | -3.2 |
mTOR Kinase | Lys218 side chain | 3.1 | -2.8 |
Adenosine A2A Receptor | His278 imidazole ring | 2.7 | -4.1 |
Beyond solubility benefits, morpholine derivatives resist metabolic oxidation at the ring positions, addressing a common limitation of piperazine-based kinase inhibitors. This property significantly extends plasma half-life (>4 hours in microsomal assays) while maintaining CYP450 inhibitory selectivity [6] [9].
Benzothiazole derivatives have evolved through three distinct generations in medicinal chemistry (Figure 1). First-generation compounds (pre-2000) featured simple alkyl/aryl substitutions, exemplified by unsubstituted N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (CID 16769286), which demonstrated modest antimicrobial activity but limited therapeutic windows [3]. Second-generation molecules (2000-2015) incorporated strategic halogenation and heterocyclic extensions, as seen in US7317007B2, where 4-methoxy-7-morpholin-4-yl derivatives showed potent adenosine receptor binding (Ki < 50 nM) [6].
Figure 1: Evolution Timeline of Benzothiazole-Based Therapeutics
graph LR A[1990-2000: Simple Alkyl/Aryl Derivatives] --> B[Antimicrobial Screening] C[2000-2015: Halogenated/Heterocyclic Hybrids] --> D[Kinase Inhibitor Development] E[2015-Present: Polypharmacology Agents] --> F[ATR/mTOR Dual Inhibition]
The current third-generation benzothiazoles (2015-present) focus on polypharmacology, exemplified by hybrid molecules like benzothiazole-chromone conjugates. These advanced derivatives simultaneously inhibit ATR kinase and DDR pathways, with compound 7l (benzothiazolyl-chromone) showing IC₅₀ values of 1.8 µM in HCT116 and 2.3 µM in HeLa cell lines [7]. The 4-methyl-N-(2-morpholin-4-ylethyl) variant represents a strategic refinement, where methyl substitution at the 4-position reduces metabolic deamination while maintaining nanomolar ATR inhibition (IC₅₀ = 0.9 µM).
Recent innovations exploit structural plasticity for anti-infective applications, though oncology remains the primary focus. The morpholinylethylamine moiety has become a staple in kinase-focused libraries, appearing in >120 patent applications since 2020 [6] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3